molecular formula C9H13N3O2 B13109511 6-(Butylamino)pyrimidine-4-carboxylic acid

6-(Butylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13109511
M. Wt: 195.22 g/mol
InChI Key: XVRYBKURMZVIMS-UHFFFAOYSA-N
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Description

6-(Butylamino)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a butylamino group and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with butylamine under reflux conditions to introduce the butylamino group. The resulting intermediate is then subjected to hydrolysis to convert the chloro group into a carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(butylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

XVRYBKURMZVIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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